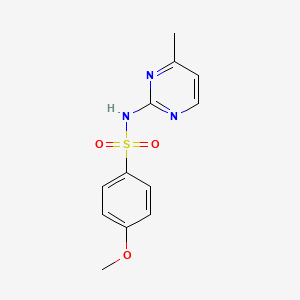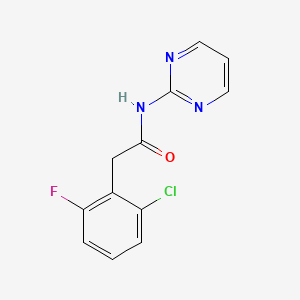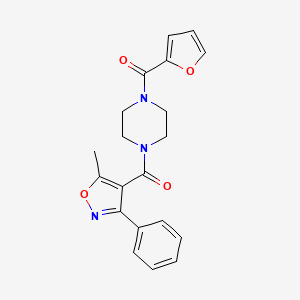
4-METHOXY-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE
Übersicht
Beschreibung
4-METHOXY-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C12H13N3O3S and its molecular weight is 279.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is 279.06776246 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
4-Methoxy-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide derivatives, such as zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, show remarkable potential in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them effective Type II photosensitizers, suitable for addressing various cancer types (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Compounds synthesized from 4-methoxy benzenesulfonohydrazide have been evaluated for their in vitro anticancer activity against several human cancer cell lines, including breast, lung, colon, ovary, and liver cancer. This research underlines the potential utility of such compounds in developing novel anticancer therapies (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Spectroscopic and EPR Studies
Studies involving the synthesis of new copper(II) complexes with 4-amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide have provided insights into their structural and spectroscopic properties. These studies are crucial for understanding the electronic and magnetic properties of such complexes, with potential applications in various scientific fields, including material science and coordination chemistry (Ellena, Kremer, Facchin, Baran, Nascimento, Costa-Filho, & Torre, 2007).
PET Imaging Studies
The synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide for positron emission tomography (PET) imaging highlights its potential as a selective CB2 radioligand. This could be significant for neuroimaging studies and thediagnosis of diseases related to the central nervous system (Gao, Xu, Wang, & Zheng, 2014).
Crystallography and Material Science
The crystal structures of derivatives like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide provide insights into the molecular architecture of these compounds. Understanding their structural makeup is essential for applications in material science, where molecular geometry and interactions play a pivotal role (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).
Antifungal Applications
Research on novel azetidin-2-ones derivatives, including those synthesized from 4-methoxy-N-(substituted)benzenesulfonamide, has shown potent antifungal activity against strains like Aspergillus niger and Aspergillus flavus. These findings are crucial for developing new antifungal agents (Gupta & Halve, 2015).
Eigenschaften
IUPAC Name |
4-methoxy-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-9-7-8-13-12(14-9)15-19(16,17)11-5-3-10(18-2)4-6-11/h3-8H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKXSCJLIAROCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B3451285.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3451287.png)
![1-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PYRROLIDINE](/img/structure/B3451289.png)
![7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3451298.png)
![[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-ETHYLPIPERAZINO)METHANONE](/img/structure/B3451303.png)
![2-{[4-(4-METHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B3451307.png)
![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE](/img/structure/B3451324.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3451344.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3451350.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3451360.png)

![1-(FURAN-2-CARBONYL)-4-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]PIPERAZINE](/img/structure/B3451382.png)

